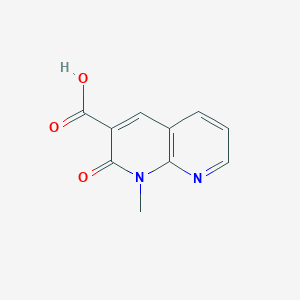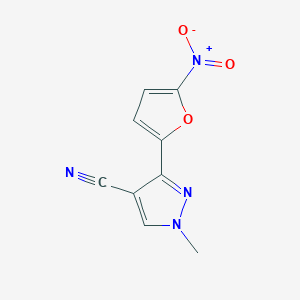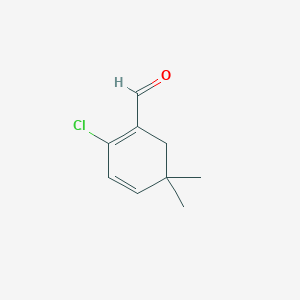
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with a unique structure that includes a chloro group and two methyl groups attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde typically involves the chlorination of 5,5-dimethylcyclohexa-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further improve the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde has found extensive applications in scientific research across various domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways The chloro and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A structurally related compound with similar chemical properties.
2-Chlorodimedone: Another related compound used in various chemical applications.
Uniqueness
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde stands out due to its unique combination of a chloro group and an aldehyde group on a cyclohexadiene ring
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H11ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h3-4,6H,5H2,1-2H3 |
Clé InChI |
CZCKWULFCQVVLL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C=C1)Cl)C=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
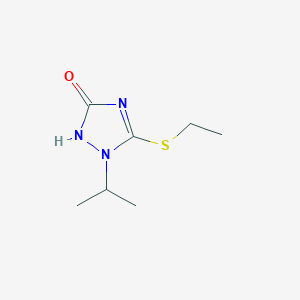
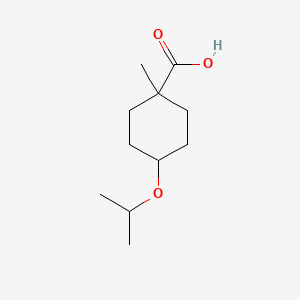
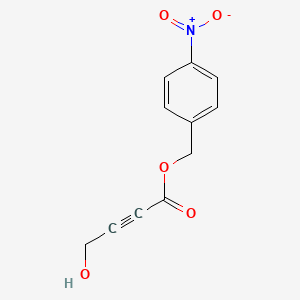
![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)
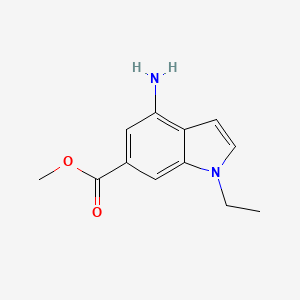
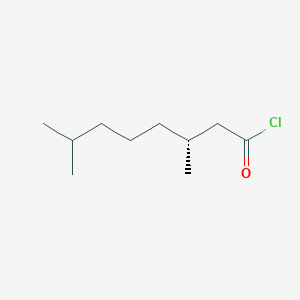
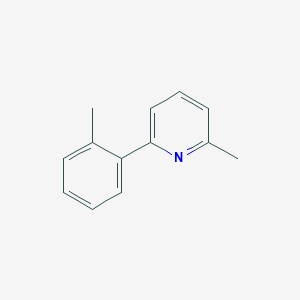
![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)
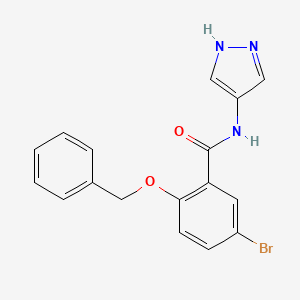
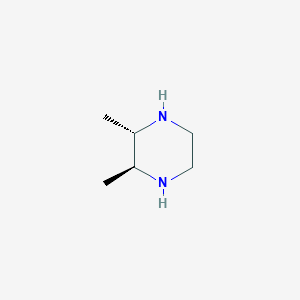
![2-Methylthiazolo[5,4-b]pyridin-6-amine](/img/structure/B8721691.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8721712.png)
